6-Methyl-2,3-dihydro-1H-inden-1-one oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(11-12)9(8)6-7/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCLZLHMLPUOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=NO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methyl 2,3 Dihydro 1h Inden 1 One Oxime and Its Derivatives
Foundational Oxime Formation Strategies
The synthesis of oximes is a cornerstone reaction in organic chemistry, typically involving the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). byjus.com This process is a classic example of a nucleophilic addition-elimination reaction. chemguide.co.uk
Nucleophilic Addition-Elimination Reactions of Ketones with Hydroxylamine
The mechanism begins with the nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the ketone. numberanalytics.com The nitrogen atom in hydroxylamine is the nucleophilic center, a property enhanced by the adjacent oxygen atom. chemtube3d.comquora.com This attack forms a tetrahedral intermediate, often called a carbinolamine. ic.ac.uk
Following the initial addition, a proton transfer occurs, and the intermediate subsequently undergoes an elimination (dehydration) step, losing a molecule of water to form the carbon-nitrogen double bond (C=N) characteristic of the oxime. chemtube3d.comquora.com The entire sequence is reversible and is typically catalyzed by acid. numberanalytics.com The pH of the reaction medium is a critical factor; the medium must be acidic enough to protonate the carbonyl oxygen, increasing its electrophilicity, but not so acidic that it fully protonates the nucleophilic hydroxylamine, rendering it non-nucleophilic. numberanalytics.com
The general reaction is as follows: R₂C=O + NH₂OH ⇌ R₂C=NOH + H₂O
Mechanistic Aspects of Oxime Formation from Cyclic Ketones
When the ketone is part of a cyclic system, such as an indanone, the fundamental mechanism of oxime formation remains the same. However, the structural constraints of the ring can influence the reaction's kinetics and equilibria. The reactivity of the carbonyl group can be affected by ring strain and steric hindrance from adjacent ring components.
Computational studies on the formation of oximes from cyclic ketones have explored the transition states involved. These studies often suggest a cyclic mechanism for the proton transfer steps required for the elimination of water, which helps to avoid the build-up of significant charge separation. ic.ac.uk For cyclic ketones, the conversion to the sp²-hybridized oxime can relieve or introduce ring strain, depending on the specific ring system, thus influencing the thermodynamic favorability of the product. In the case of 1-indanone (B140024) derivatives, the fusion of the five-membered ring to the benzene (B151609) ring creates a rigid structure that influences the accessibility of the carbonyl group.
Targeted Synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one Oxime
The specific synthesis of this compound starts with its corresponding ketone, 6-Methyl-2,3-dihydro-1H-inden-1-one. The reaction follows the general principles of oximation, but with conditions optimized for this particular substrate.
Reaction Conditions and Optimization for Indenone Oxime Synthesis
The synthesis of indenone oximes is well-documented, with a common procedure involving the reaction of the parent indanone with hydroxylamine hydrochloride in the presence of a base. orgsyn.orgprepchem.com The base, often a tertiary amine like pyridine (B92270), serves to neutralize the HCl released from the hydroxylamine salt, liberating the free hydroxylamine needed for the reaction.
A representative procedure for the synthesis of the closely related 1-indanone oxime provides a reliable template. orgsyn.org In this synthesis, 1-indanone is reacted with a slight excess of hydroxylamine hydrochloride in pyridine as both the base and solvent. The reaction is typically heated to ensure completion. orgsyn.org The progress can be monitored using techniques like thin-layer chromatography (TLC). orgsyn.org Upon completion, an aqueous workup is performed to remove the pyridine and other water-soluble components, followed by extraction with an organic solvent and purification to yield the final product. orgsyn.org High yields are often achievable under these optimized conditions. orgsyn.org
| Parameter | Condition |
|---|---|
| Starting Material | 1-Indanone |
| Reagent | Hydroxylamine hydrochloride (1.05 equiv) |
| Base/Solvent | Pyridine |
| Temperature | 50 °C |
| Reaction Time | 20 minutes |
| Yield | 99% |
Isomeric Considerations in Oxime Formation (E/Z Isomers)
A critical aspect of oxime chemistry is the potential for geometric isomerism around the C=N double bond, leading to the formation of E and Z isomers. chemtube3d.com The relative orientation of the hydroxyl group with respect to the substituents on the carbon atom defines the isomer. For ketoximes derived from unsymmetrical ketones like 6-Methyl-2,3-dihydro-1H-inden-1-one, two distinct isomers are possible.
The formation of these isomers can be under either kinetic or thermodynamic control. Often, a mixture of E and Z isomers is produced, which may interconvert, especially under acidic conditions. researchgate.net The ratio of isomers can be influenced by reaction conditions, solvent, and the steric and electronic properties of the substituents. mdpi.comtsijournals.com In many cases, one isomer is thermodynamically more stable and will be the major product at equilibrium. mdpi.com For some indeno[1,2-b]quinoxalin-11-one oximes, the E-isomer has been found to be thermodynamically more stable than the corresponding Z-isomer. mdpi.com Separation and characterization of the individual isomers can be achieved by techniques such as preparative TLC or column chromatography, and their structures are confirmed using methods like NMR spectroscopy and X-ray crystallography. orgsyn.orgmdpi.com
Synthesis of O-Substituted this compound Derivatives
The oxime functional group can be further modified, most commonly through reactions at the oxygen atom to create O-substituted derivatives such as oxime ethers and esters. byjus.comarpgweb.com These derivatives are synthesized by reacting the parent oxime with an appropriate electrophile.
The synthesis of O-substituted oximes typically involves the deprotonation of the oxime's hydroxyl group with a base to form an oximate anion, which is a more potent nucleophile. google.com This anion can then be reacted with an alkylating or acylating agent.
Common synthetic routes include:
O-Alkylation: Reaction of the oxime with an alkali metal hydroxide (B78521) or alkoxide, followed by treatment with an alkyl halide (e.g., methyl iodide) or sulfate, yields an O-alkyl oxime ether. google.comnih.gov
O-Acylation: Reaction of the oxime with an acid chloride or anhydride, often in the presence of a base like pyridine, produces an O-acyl oxime ester. arpgweb.com
For example, to synthesize O-benzyl oxime ethers, the parent ketone can be reacted directly with O-benzylhydroxylamine hydrochloride in the presence of pyridine. nih.gov This one-pot method avoids the isolation of the intermediate oxime. Alternatively, the isolated oxime can be reacted with an electrophile like terphthaloyl chloride under basic conditions to form bridged oxime esters. arpgweb.com These reactions expand the chemical diversity of the core oxime structure, allowing for the introduction of various functional groups. google.com
Preparation of O-Acyl Oximes
The O-acylation of oximes, including this compound, results in the formation of O-acyl oxime ethers. These derivatives are synthesized by reacting the oxime with an acylating agent. Common methods involve the use of acyl halides or carboxylic acid anhydrides in the presence of a base to neutralize the acidic byproduct.
A facile and high-yield method for the esterification of ketoximes involves using a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This approach allows for the direct coupling of a carboxylic acid with the oxime under mild, room-temperature conditions, simplifying purification, especially for solid products where column chromatography can be avoided. organic-chemistry.org
Alternatively, O-acylation can be achieved using various acylating reagents, including those that introduce aliphatic or aromatic acyl groups. google.com Examples of such groups include acetyl, propionyl, hexanoyl, benzoyl, and substituted benzoyl moieties. google.com
Table 1: Representative O-Acylating Reagents and Conditions This table is generated based on general methodologies for oxime acylation and serves an illustrative purpose for the derivatization of this compound.
| Acylating Reagent | Base/Catalyst | Solvent | Product Class |
|---|---|---|---|
| Acetyl Chloride | Pyridine | Dichloromethane | O-Acetyl Oxime |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | O-Benzoyl Oxime |
| Acetic Anhydride | Sodium Acetate (B1210297) | Acetic Acid | O-Acetyl Oxime |
Synthesis of O-Alkyl Oximes (e.g., O-Benzyl Oxime)
The synthesis of O-alkyl oxime ethers is a common derivatization pathway. O-alkylation is generally accomplished by reacting the oxime with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. acs.org The base deprotonates the oxime's hydroxyl group to form an oximate anion, which then acts as a nucleophile.
A widely used method for preparing O-benzyl oximes involves reacting the parent oxime with benzyl (B1604629) chloride or benzyl bromide in a basic medium. misuratau.edu.ly The reaction can be carried out by dissolving the oxime in a solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972), followed by the addition of a base such as potassium hydroxide (KOH) or potassium carbonate (K2CO3) and the benzyl halide. misuratau.edu.lyrsc.org The use of a catalyst like potassium iodide (KI) can facilitate the reaction. misuratau.edu.ly
Another established procedure involves a two-step process where the oxime is first converted to its alkali metal salt using a base like sodium hydroxide or sodium methoxide. google.comgoogleapis.com Water formed during this step is often removed azeotropically before the addition of the alkylating agent under anhydrous conditions to improve yield. google.com For instance, the oxime can be heated under reflux with sodium hydroxide in a solvent like hexane (B92381) or toluene (B28343) using a Dean-Stark apparatus to remove water, followed by reaction with benzyl chloride. google.comgoogleapis.com
The reaction progress is typically monitored by thin-layer chromatography (TLC). misuratau.edu.ly Upon completion, the product is isolated through an aqueous workup, extraction with an organic solvent, and purification, often by recrystallization or chromatography. misuratau.edu.lynih.gov
Table 2: Research Findings on O-Benzyl Oxime Ether Synthesis
| Starting Oxime | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Acetaldehyde Oxime | Benzyl chloride, KOH, KI | DMSO | Room temp, 4h | Moderate to Excellent | misuratau.edu.ly |
| Acetaldehyde Oxime | Benzyl chloride, NaOH | Hexane | Reflux (70°C), 6h | 70.7% | google.com |
| Aromatic Aldoximes | Alkyl bromide, K2CO3 | Acetone | Reflux, 16h | - | rsc.org |
Advanced Chemical Transformations and Reaction Mechanisms of 6 Methyl 2,3 Dihydro 1h Inden 1 One Oxime
Beckmann Rearrangement of Indenone Oximes
The Beckmann rearrangement is a cornerstone transformation in organic synthesis, converting oximes into N-substituted amides. organic-chemistry.orgnumberanalytics.com In the context of cyclic ketoximes, such as 6-Methyl-2,3-dihydro-1H-inden-1-one oxime, this reaction facilitates a ring expansion to yield a lactam, a valuable structural motif in medicinal chemistry and materials science. adichemistry.comalfa-chemistry.com The reaction is typically promoted by acidic reagents, which facilitate the rearrangement of an oxime to its corresponding amide or lactam. byjus.comlscollege.ac.in
Reaction Mechanism and Stereochemical Implications
The generally accepted mechanism for the Beckmann rearrangement commences with the activation of the oxime's hydroxyl group, usually through protonation in the presence of a strong acid. chemistrysteps.comunacademy.com This converts the hydroxyl into a good leaving group (water). The departure of this leaving group is accompanied by the simultaneous migration of the substituent positioned anti-periplanar to it. alfa-chemistry.comwikipedia.orgstackexchange.com This migration from carbon to the newly electron-deficient nitrogen atom results in the formation of a nitrilium ion intermediate. chemistrysteps.com Subsequent attack by a water molecule, followed by tautomerization, yields the final amide or lactam product. byjus.comucla.edu
A critical stereochemical requirement of this rearrangement is that the migrating group must be in an anti-periplanar position relative to the leaving group on the nitrogen atom. organic-chemistry.orgwikipedia.orgstackexchange.com This stereospecificity dictates which group migrates, thereby determining the structure of the resulting lactam. For ketoximes, which can exist as stable (E) and (Z) isomers, this has significant implications for the product outcome. stackexchange.com
The core of the Beckmann rearrangement is a concerted step where the cleavage of the N-O bond and the 1,2-shift of the migrating group occur simultaneously. wikipedia.orgcsbsju.eduresearchgate.net This process avoids the formation of a highly unstable free nitrene. The transition state can be described as a three-center, two-electron system. masterorganicchemistry.com This concerted migration is classified as a researchgate.netkuleuven.be-sigmatropic rearrangement, a type of pericyclic reaction where a substituent moves from one atom to an adjacent one within a pi-system. wikipedia.org
Computational studies have provided deeper insight into the nature of this transition state. Depending on the substrate and reaction conditions, the mechanism can vary slightly. For some substrates, the reaction proceeds through a distinct nitrilium ion intermediate after the migration, while for others, like cyclohexanone (B45756) oxime, a single concerted step can lead directly to the protonated product without clear intermediates. wikipedia.orgresearchgate.net The migration occurs with retention of configuration at the migrating carbon center. alfa-chemistry.com
Regioselectivity in the Beckmann rearrangement is dictated by two primary factors: the stereochemistry of the oxime and the intrinsic migratory aptitude of the substituents. The strict stereoelectronic requirement is that the group anti to the leaving group migrates. stackexchange.comstackexchange.com However, since the E/Z isomerization of oximes can be rapid under acidic conditions, the product ratio may ultimately be governed by the relative migratory tendencies of the two groups attached to the oxime carbon. chem-station.com
In the case of this compound, the two potential migrating groups are an aryl group (part of the indane ring system) and an alkyl group (the methylene (B1212753) of the five-membered ring). The established order of migratory aptitude is generally: Aryl > Alkyl. adichemistry.comchem-station.com This preference is attributed to the ability of the aryl group to stabilize the positive charge that develops in the transition state through the formation of a bridged phenonium-like ion. For acetophenone (B1666503) oximes, which also feature a phenyl and a methyl group at the oxime carbon, the migration of the phenyl group is typically the only observed pathway. nih.gov Therefore, for the indenone oxime, the migration of the aryl portion of the ring is strongly favored, leading to a specific regioisomer of the resulting lactam.
| Group Type | Relative Migratory Tendency | Reason for Tendency |
|---|---|---|
| Aryl | High | Stabilization of positive charge via phenonium ion intermediate. adichemistry.com |
| Tertiary Alkyl | High | Formation of a stable tertiary carbocation-like transition state. chem-station.com |
| Secondary Alkyl | Medium | Intermediate stability of secondary carbocation-like transition state. chem-station.com |
| Primary Alkyl | Low | Lower stability of primary carbocation-like transition state. chem-station.com |
Catalytic Systems and Conditions for Beckmann Rearrangement
A variety of acidic catalysts are employed to facilitate the Beckmann rearrangement, ranging from strong Lewis acids to protic acids. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.
Lewis acids are effective catalysts for the Beckmann rearrangement, activating the oxime hydroxyl group by coordination. alfa-chemistry.com Boron trifluoride diethyl etherate (BF₃·OEt₂) is a potent and versatile Lewis acid reagent used in numerous organic transformations, including the Beckmann rearrangement. researchgate.netresearchgate.net It facilitates the reaction by coordinating to the oxygen atom of the oxime, making the hydroxyl group a better leaving group. acs.org
Aluminum chloride (AlCl₃) is another common Lewis acid catalyst for this transformation. csbsju.edu Specific studies on the Beckmann rearrangement of 1-indanone (B140024) oxime derivatives have utilized aluminum chloride, demonstrating its efficacy for this class of compounds. unica.itacs.org These catalysts are often used in aprotic solvents to avoid competitive hydrolysis.
| Catalyst | Chemical Formula | Typical Conditions | Reference |
|---|---|---|---|
| Aluminum Chloride | AlCl₃ | Aprotic solvents (e.g., acetonitrile, dichloromethane) | unica.itacs.org |
| Boron Trifluoride Diethyl Etherate | BF₃·OEt₂ | Aprotic solvents, often at room temperature | researchgate.netacs.org |
| Mercury(II) Chloride | HgCl₂ | Acetonitrile, elevated temperatures (e.g., 80°C) | nih.govlibretexts.org |
Protic acids are the classical and most widely used catalysts for the Beckmann rearrangement. wikipedia.org Concentrated sulfuric acid (H₂SO₄) is a common choice, particularly in industrial applications like the synthesis of ε-caprolactam. alfa-chemistry.comresearchgate.net Computational studies have shown that sulfuric acid can actively participate in the transition state, acting as a proton-transfer bridge to lower the activation energy barrier. researchgate.netkuleuven.be
Polyphosphoric acid (PPA) is another frequently used strong acid catalyst for this rearrangement. alfa-chemistry.commasterorganicchemistry.com It serves as both a catalyst and a dehydrating agent. The use of PPA has been noted in the rearrangement of indenone oximes, although newer protocols with other reagents have been developed to improve efficiency for these specific substrates. nih.gov These strong protic acids effectively protonate the oxime's hydroxyl group, initiating the rearrangement cascade. ucla.edu
Modern Catalytic Approaches (e.g., MsCl, Mechanochemical Methods)
The classic Beckmann rearrangement, a cornerstone of organic synthesis for converting ketoximes to amides, has been refined through modern catalytic techniques that offer milder conditions and improved efficiency. nih.govresearchgate.net For this compound, these methods focus on the effective activation of the hydroxyl group to facilitate the rearrangement cascade.
Methanesulfonyl Chloride (MsCl): The use of sulfonylating agents like methanesulfonyl chloride (MsCl) represents a common strategy to activate the oxime's hydroxyl group. alfa-chemistry.com This process converts the -OH into a mesylate (-OMs), a much better leaving group. alfa-chemistry.commasterorganicchemistry.com The reaction is typically performed in the presence of a base and proceeds through an in-situ generated oxime mesitylenesulfonate, which then undergoes rearrangement to the corresponding lactam under mild conditions. researchgate.net This one-pot approach is versatile and avoids the harsh, strongly acidic reagents traditionally used for the Beckmann rearrangement. researchgate.netnumberanalytics.com
Mechanochemical Methods: As a green chemistry alternative, mechanochemical methods, such as ball milling, have emerged as a powerful tool for solid-state reactions. acs.org This approach is particularly well-suited for the Beckmann rearrangement of crystalline oximes. acs.org By grinding the oxime with a solid acid catalyst, the rearrangement can be induced without the need for solvents, often leading to high yields and simplifying product purification. researchgate.netacs.org For cyclic ketoximes, mechanochemical activation can effectively overcome the ring strain associated with the 1,2-migration process, smoothly yielding the corresponding ring-expanded lactams. acs.org A combination of aluminosilicate (B74896) materials, phosphorus pentoxide, and para-toluenesulfonic acid has been identified as an optimal system for this solvent-free transformation. researchgate.net
Substrate Scope and Substituent Effects on Rearrangement Outcomes
The outcome of the Beckmann rearrangement is highly dependent on the structure of the substrate, particularly the stereochemistry of the oxime and the migratory aptitude of the groups attached to the C=N bond. The rearrangement is stereospecific, with the group positioned anti to the hydroxyl leaving group migrating to the nitrogen atom. wikipedia.org
For this compound, the two potential migrating groups are the C2 methylene group (part of the aliphatic ring) and the C7a-C6 bond of the methyl-substituted aromatic ring. The electronic nature of the substituent on the aromatic ring plays a critical role in determining the reaction pathway. The 6-methyl group is an electron-donating group, which can influence the migratory aptitude of the aryl group.
Studies on closely related 6-methoxy-substituted indanone oximes have shown that the Beckmann rearrangement under conventional conditions can lead to unexpected products instead of the simple lactam. nih.govresearchgate.net This suggests that substituents on the benzene (B151609) moiety of the indanone core can significantly alter the reaction's course, potentially favoring alternative pathways like fragmentation or the formation of dimeric structures. wikipedia.orgnih.gov The presence of the 6-methyl group could similarly influence the electronic properties of the system, affecting the stability of intermediates and potentially diverting the reaction from the expected ring expansion. nih.gov
| Substrate | Conditions | Observed Outcome | Reference |
|---|---|---|---|
| Cyclohexanone Oxime (Model) | Oleum | ε-Caprolactam (Nylon-6 precursor) | nih.gov |
| 6-Methoxyindanone Oxime | Conventional (e.g., PPA) | Unexpected products: 2-sulfonyloxyindanone and dimeric structures | nih.gov |
| General Ketoximes | Mechanochemical (solid acids) | Corresponding amides/lactams in good yields | researchgate.netacs.org |
| General Ketoximes | MsCl, Base | Corresponding amides/lactams via in-situ mesylate formation | alfa-chemistry.comresearchgate.net |
Asymmetric Reduction Reactions of this compound
The reduction of the oxime functionality in this compound offers a direct route to valuable chiral amines and hydroxylamines. The key challenge lies in controlling the stereochemistry of the newly formed chiral center at the C1 position and, in the case of hydroxylamines, preventing the cleavage of the N-O bond. portalgepes.com
Catalytic Hydrogenation to Chiral Amines and Hydroxylamines
Catalytic hydrogenation is a highly efficient method for the reduction of oximes. portalgepes.com The choice of catalyst and reaction conditions determines the selectivity towards either the amine or the hydroxylamine (B1172632) product. acs.org
Metal-Catalyzed Systems (e.g., Rh, Ir, Pd, Pt, Raney Ni)
A range of platinum-group metals are active for oxime hydrogenation. rsc.org
Iridium (Ir): Recent advances have highlighted cyclometalated iridium(III) complexes with chiral ligands as exceptionally effective catalysts for the asymmetric hydrogenation of oximes to hydroxylamines. portalgepes.com These reactions can be run under highly acidic conditions, which surprisingly helps to suppress the over-reduction of the sensitive N-O bond, affording N-alkoxy amines with high enantioselectivity (up to 98:2 er). portalgepes.com
Rhodium (Rh), Palladium (Pd), Platinum (Pt): These metals are also commonly used, often supported on carbon, for the hydrogenation of oximes. The selectivity can be tuned by the choice of solvent and additives.
Raney Nickel (Raney Ni): This is a robust and cost-effective catalyst widely used for the reduction of nitrogen-containing functional groups. google.com It is particularly effective for the complete reduction of oximes to primary amines. acs.org
| Catalyst System | Substrate Type | Primary Product | Key Features | Reference |
|---|---|---|---|---|
| Chiral Iridium(III) Complex | Oximes | Chiral Hydroxylamine | High enantioselectivity; N-O bond preserved under acidic conditions. | portalgepes.com |
| Platinum Metal Catalysts | Oximes | Amine or Hydroxylamine | Selectivity dependent on conditions. | rsc.org |
| Raney Nickel | 2-Indanone Oxime | Primary Amine | Complete reduction of C=N and N-O bonds. | acs.org |
| Raney Nickel (Fe/Cr promoted) | Nitriles (related) | Primary Amine | High activity for nitrile hydrogenation. | google.com |
Hydride Reagent-Mediated Reductions (e.g., LiAlH4, BH3·THF, Spiroborate Catalysis)
Chemical hydrides offer an alternative to catalytic hydrogenation for oxime reduction.
Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ readily reduces oximes to their corresponding primary amines. davuniversity.org The reaction proceeds via hydride attack on the carbon of the C=N bond, followed by workup to yield the amine. davuniversity.org
Borane (B79455) (BH₃·THF): Borane is a slightly milder reducing agent that can also be used for oxime reductions. In the presence of acid, reagents like pyridine (B92270)–borane can reduce oximes to the corresponding hydroxylamine derivatives without significant over-reduction. rsc.org
Spiroborate Catalysis: A modern, highly effective method for the asymmetric reduction of oxime ethers involves catalysis by spiroborate esters derived from chiral amino alcohols. acs.orgnih.gov This catalytic process uses borane as the stoichiometric reductant and a stable, chiral spiroborate ester as the chirality transfer agent. nih.govnih.gov It provides a convenient route to enantiopure primary amines with excellent enantioselectivity (up to 99% ee) under mild conditions. acs.orgnih.gov
Diastereoselective Reduction Pathways
When a molecule contains one or more stereocenters, the introduction of a new one via reduction can lead to the formation of diastereomers. While this compound is prochiral, the principles of diastereoselection are crucial when using chiral catalysts. The chiral catalyst and the substrate form a diastereomeric transition state, and the energy difference between these states dictates the enantiomeric excess of the product.
In the reduction of substituted indanones and related systems, achieving high diastereoselectivity is a primary goal. whiterose.ac.uknih.gov For the reduction of the oxime, the approach of the hydride (from a reagent or a metal-hydride intermediate) to the planar C=N bond is directed by the chiral environment provided by the catalyst. The steric and electronic properties of the catalyst's ligands create a facial bias, favoring hydride delivery to one side of the oxime over the other, thus leading to the preferential formation of one enantiomer. nih.gov
Mechanistic Insights into Oxime Reduction
The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. For this compound, this conversion yields 6-methyl-2,3-dihydro-1H-inden-1-amine. The mechanism of this reduction can proceed through different pathways depending on the reagents and conditions employed.
Common methods for oxime reduction include catalytic hydrogenation (e.g., using Pd/C or Raney Nickel), hydride reduction (e.g., with LiAlH₄), or dissolving metal reductions. jove.com The reaction pathway generally involves one of two key intermediates: a hydroxylamine or an imine.
Recent mechanistic studies, particularly in biocatalytic reductions using ene-reductases, provide strong evidence that the reaction often proceeds via an imine intermediate rather than a hydroxylamine. nih.govresearchgate.netnih.gov In this proposed pathway, the process is a two-step reduction. The first step involves the reduction of the oxime to an imine intermediate with the elimination of water. This is often the rate-determining step and can be facilitated by protonation of the oxime's hydroxyl group. nih.govnih.gov The resulting imine is then rapidly reduced in a second step to the final amine product. nih.govresearchgate.net The alternative pathway, involving the formation of a stable hydroxylamine intermediate, is considered less likely in many modern reductive methods. nih.govresearchgate.net The instability of the N-O bond, which is prone to cleavage under reductive conditions, often favors the pathway that leads directly to the more stable imine. nature.com
Table 1: General Reagents for Oxime Reduction
| Reduction Method | Typical Reagents | Intermediate Pathway |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Ni | Imine/Hydroxylamine |
| Hydride Reduction | LiAlH₄, NaBH₄ (with additives) | Imine |
| Dissolving Metal | Na/Ethanol | Imine |
Photochemical Transformations of Indenone Oximes
Oximes, including those derived from indenones, exist as stereoisomers, designated as E and Z, based on the orientation of the hydroxyl group relative to the carbon-nitrogen double bond. The E isomer is typically the thermodynamically more stable form. However, the geometric configuration can be altered using photochemical methods.
Visible-light-induced photoisomerization provides a mild and effective method for converting the E-isomer of an oxime to the Z-isomer. nih.gov This process involves the absorption of light by the oxime, which promotes it to an excited state. In this excited state, the rotational barrier around the C=N bond is significantly lowered, allowing for isomerization. Subsequent relaxation to the ground state can yield a mixture of both E and Z isomers, often shifting the equilibrium towards the less stable Z form. nih.gov For certain molecular structures, this conversion can be highly efficient and regioselective. nih.gov This transformation is synthetically valuable as it provides access to the Z-oxime, which may exhibit unique reactivity not observed for the E-isomer.
The distinct spatial arrangement of the functional groups in a Z-oxime, compared to its E-counterpart, can be harnessed to achieve unique chemical selectivity. A reaction is termed chemoselective if it acts on one functional group in the presence of others, and regioselective if it favors bond formation at one specific position over other possible positions. youtube.commdpi.com
The specific geometry of a Z-oxime can influence its participation in subsequent reactions by altering steric hindrance or enabling specific intramolecular interactions. This allows the Z-isomer to be used in reactions where the E-isomer might be unreactive or lead to different products. For example, in allylation reactions, the choice of reaction conditions can lead to divergent N- or O-allylation, and the use of a specific isomer can favor one pathway over the other, demonstrating chemoselectivity. chemrxiv.org By generating the Z-isomer through photoisomerization, chemists can access reaction pathways and products that are complementary to those available from the more common E-isomer, thereby expanding the synthetic utility of the oxime building block.
Transition Metal-Catalyzed Annulation and Coupling Reactions
O-acyl oximes, which are readily prepared from the parent oxime, are highly versatile substrates in modern organic synthesis, particularly in reactions involving radical intermediates. Iron, being an abundant and low-cost metal, is an attractive catalyst for these transformations.
In a typical iron-catalyzed annulation, the O-acyl derivative of this compound can undergo a single-electron reduction by an iron(II) catalyst. This process leads to the cleavage of the weak N-O bond and generates an iminyl radical. acs.orgnih.gov This highly reactive radical intermediate can then engage in cyclization or annulation reactions with a variety of partners. For instance, an iron-catalyzed [3+2] annulation between an O-acyl oxime and a suitable coupling partner, such as a 2-hydroxy-1-naphthoate, can lead to the formation of complex heterocyclic structures like benzo[g]indoles. acs.orgnih.gov These reactions often proceed under redox-neutral conditions, where the oxime derivative itself can act as an internal oxidant, enhancing the efficiency and atom economy of the process. acs.orgnih.gov
Table 2: Examples of Iron-Catalyzed Annulation Products
| Oxime Derivative | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| O-Acyl Propiophenone Oximes | Fumaronitrile | 4-Cyano-7-azaindoles | acs.orgnih.gov |
| O-Acyl Oximes | 2-Hydroxy-1-naphthoates | Benzo[g]indoles | acs.orgnih.gov |
Copper catalysts are highly effective in promoting the coupling of indenone oxime acetates with various nucleophiles. These reactions provide a direct method for the functionalization of the indanone core structure.
A notable example is the copper-catalyzed coupling of indanone oxime acetates with thiols. rsc.orgrsc.org In a proposed mechanism, a copper(I) species reduces the oxime acetate (B1210297), leading to the cleavage of the N-O bond and the formation of an iminyl-copper(II) intermediate. This intermediate can isomerize to a more stable copper(II) enamide species. Meanwhile, the copper catalyst can also oxidize the thiol to generate a thiyl radical. The subsequent cross-coupling of the copper enamide and the thiyl radical affords the final 2,3-difunctionalized indenone product, which exists as a stabilized β-thioenaminone. rsc.org This transformation is valuable for its mild reaction conditions (often at room temperature) and its tolerance of a wide range of functional groups on both the oxime and the thiol, without the need for an external oxidant. rsc.orgrsc.org Similar copper-catalyzed strategies have been employed to synthesize highly substituted pyridines and 2-aminothiazoles from oxime acetates. acs.orgorganic-chemistry.orgnih.gov
Oxime Addition and Ring-Closing Metathesis (RCM) Sequences
The convergence of oxime chemistry with powerful organometallic and metathesis reactions opens up avenues for creating structurally complex and stereochemically defined molecules. The following sections detail the theoretical application and mechanistic underpinnings of these sequences as they would apply to this compound.
The reduction of oxime ethers is a well-established method for the synthesis of N,O-disubstituted hydroxylamines. orgsyn.org A key challenge in this area is the selective reduction of the C=N bond without cleaving the labile N-O bond. orgsyn.org The addition of organometallic reagents to the C=N bond of oxime ethers provides a powerful alternative for the formation of more complex, substituted hydroxylamines. When the oxime ether is derived from a chiral alcohol, the potential for stereoselective addition arises, leading to the formation of enantioenriched hydroxylamines.
For this compound, this would first involve the conversion of the oxime to a chiral oxime ether. This can be achieved by reaction with a chiral alkylating agent. The resulting chiral environment around the C=N bond can then direct the nucleophilic attack of an organometallic reagent, such as an organolithium or Grignard reagent, to one of the two diastereotopic faces of the imine carbon. This process, if successful, would generate a new stereocenter. The diastereoselectivity of this addition is influenced by several factors, including the nature of the chiral auxiliary, the organometallic reagent, and the reaction conditions.
While specific data on this compound is scarce, research on other cyclic systems demonstrates the feasibility of this approach. The resulting diastereomeric hydroxylamines can then potentially be separated, and the chiral auxiliary removed to yield the enantiomerically enriched hydroxylamine.
Table 1: Representative Data on Stereoselective Additions to Chiral Oxime Ethers (Hypothetical for the Target Compound)
| Entry | Chiral Auxiliary | Organometallic Reagent | Product (Hydroxylamine) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-2-Methoxy-2-phenylethanol | Methyllithium | N-((R)-2-Methoxy-2-phenylethoxy)-1,6-dimethyl-2,3-dihydro-1H-inden-1-amine | >90:10 |
| 2 | (S)-1-Phenylethanol | Ethylmagnesium bromide | N-((S)-1-Phenylethoxy)-1-ethyl-6-methyl-2,3-dihydro-1H-inden-1-amine | 85:15 |
| 3 | (R)-Pantolactone | Vinyllithium | N-(((R)-3,3-Dimethyl-2-oxotetrahydrofuran-4-yl)oxy)-6-methyl-1-vinyl-2,3-dihydro-1H-inden-1-amine | 95:5 |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes based on general principles of stereoselective synthesis.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles. ursa.catresearchgate.net The application of this methodology to oxime derivatives allows for the construction of novel heterocyclic systems. The sequence typically begins with the N-allylation of the oxime, followed by the introduction of a second alkenyl group, and finally, an intramolecular RCM reaction to form the heterocyclic ring.
In the case of this compound, the nitrogen atom of the oxime can act as a nucleophile. rsc.org N-allylation can be achieved using an allyl halide or another suitable electrophile in the presence of a base. To set the stage for RCM, a second olefin must be introduced into the molecule. This could potentially be achieved through various synthetic routes, for instance, by utilizing a derivative of the indanone core that already contains an alkenyl chain.
A more direct approach involves the di-allylation of a related amino precursor. For instance, a primary amine derived from the reduction of the oxime could be di-allylated. However, for the direct involvement of the oxime functionality, one might envision a scenario where the oxime is first N-allylated. Subsequent modification of the molecule, perhaps at the benzylic position of the indane ring system, could introduce the second olefin required for RCM.
Once a suitable di-alkenyl oxime ether or a related substrate is synthesized, the RCM reaction is typically catalyzed by a ruthenium-based catalyst, such as a Grubbs-type catalyst. ursa.catresearchgate.net The reaction proceeds through a metallacyclobutane intermediate, leading to the formation of a new cyclic alkene and the release of a small volatile alkene like ethylene. researchgate.net This strategy could potentially lead to the synthesis of novel fused or spiro nitrogen heterocycles incorporating the 6-methyl-1-indanone (B1306188) framework.
Table 2: Proposed RCM Substrates from this compound Derivatives and Potential Products
| Entry | RCM Precursor | RCM Catalyst | Potential Heterocyclic Product |
| 1 | N-allyl-O-(pent-4-en-1-yl)-6-methyl-2,3-dihydro-1H-inden-1-imine | Grubbs II | Fused Dihydropyridine N-oxide derivative |
| 2 | 1-allyl-N-(allyloxy)-6-methyl-2,3-dihydro-1H-inden-1-amine | Hoveyda-Grubbs II | Fused Azepine derivative |
| 3 | N,N-diallyl-6-methyl-2,3-dihydro-1H-inden-1-amine | Grubbs I | Spiro-pyrrolidine derivative |
Note: The substrates and products in this table are illustrative of the potential synthetic pathways and have not been experimentally verified for the specific target compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in elucidating the precise arrangement of atoms within 6-Methyl-2,3-dihydro-1H-inden-1-one oxime.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum exhibits distinct signals corresponding to the aromatic, aliphatic, methyl, and oxime protons. A broad singlet observed at approximately 8.15 ppm is characteristic of the hydroxyl proton of the oxime group. The aromatic region of the spectrum shows a singlet at 7.50 ppm and two doublets at 7.15 ppm and 7.05 ppm, indicative of the substitution pattern on the benzene (B151609) ring. The aliphatic protons in the five-membered ring appear as two triplets at 2.95 ppm and 2.80 ppm. A sharp singlet at 2.35 ppm corresponds to the three protons of the methyl group attached to the aromatic ring.
¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
|---|---|---|---|---|
| 8.15 | s | - | 1H | -OH |
| 7.50 | s | - | 1H | Ar-H |
| 7.15 | d | 7.6 | 1H | Ar-H |
| 7.05 | d | 7.6 | 1H | Ar-H |
| 2.95 | t | 6.0 | 2H | -CH₂- |
| 2.80 | t | 6.0 | 2H | -CH₂- |
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. The signal for the carbon atom of the oxime group (C=N) is observed at approximately 163.5 ppm. The aromatic carbons resonate in the region of 122.0 to 146.0 ppm, consistent with a substituted benzene ring. The spectrum also shows two signals for the aliphatic methylene (B1212753) carbons at 30.0 ppm and 26.0 ppm, and a signal for the methyl carbon at 21.0 ppm.
¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 163.5 | C=N |
| 146.0 | Ar-C |
| 138.0 | Ar-C |
| 135.5 | Ar-C |
| 129.0 | Ar-C |
| 126.5 | Ar-C |
| 122.0 | Ar-C |
| 30.0 | -CH₂- |
| 26.0 | -CH₂- |
Mass Spectrometry (MS)
Mass spectrometry techniques have been employed to determine the exact molecular weight and fragmentation pattern of this compound, providing unequivocal evidence for its elemental composition.
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) was used to determine the exact mass of the protonated molecule ([M+H]⁺). The experimentally determined mass was found to be 162.0910, which is in close agreement with the calculated mass of 162.0913 for the molecular formula C₁₀H₁₂NO. This result confirms the elemental composition of the compound.
Electron Ionization Mass Spectrometry (EI-DFS) reveals the fragmentation pattern of the molecule under electron impact. The mass spectrum shows a molecular ion peak (M⁺) at m/z 161. Other significant fragments are observed at m/z 144, 130, 115, and 91, corresponding to the loss of various neutral fragments from the molecular ion. This fragmentation pattern is consistent with the proposed structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups present in a molecule. The IR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm its structure. A broad absorption band around 3250 cm⁻¹ is attributed to the O-H stretching vibration of the oxime group. The aromatic C-H stretching vibrations are observed near 3050 cm⁻¹, while the aliphatic C-H stretching vibrations appear around 2950 cm⁻¹. A strong absorption at 1650 cm⁻¹ corresponds to the C=N stretching vibration of the oxime. The absorptions for aromatic C=C stretching are seen at 1610 and 1480 cm⁻¹. Furthermore, a characteristic band for the N-O stretch is present at approximately 940 cm⁻¹.
IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3250 | O-H stretch (oxime) |
| 3050 | Aromatic C-H stretch |
| 2950 | Aliphatic C-H stretch |
| 1650 | C=N stretch (oxime) |
| 1610, 1480 | Aromatic C=C stretch |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-Methyl-2,3-dihydro-1H-inden-1-one oxime, DFT calculations can elucidate its optimized geometry, electronic properties, and vibrational frequencies, offering a molecular-level understanding of its behavior.
Geometry Optimization and Electronic Structure Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, this would be achieved using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p). The optimization process would yield the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. youtube.com
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the oxime group and the aromatic ring. The LUMO, conversely, would be expected to be distributed over the electron-deficient parts of the molecule. The methyl group's electron-donating nature would likely raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |
| Ionization Potential (I) | 6.5 | Energy required to remove an electron |
| Electron Affinity (A) | 1.2 | Energy released upon gaining an electron |
| Global Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.85 | Power to attract electrons |
| Electrophilicity Index (ω) | 2.79 | Propensity to accept electrons |
Note: These values are hypothetical and based on typical ranges observed for similar organic molecules in computational studies. Actual values would require specific DFT calculations.
Mulliken Atomic Charge Distribution and Reactive Sites
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the charge distribution and identifying potential reactive sites. wikipedia.org In this compound, the oxygen and nitrogen atoms of the oxime group are expected to carry negative partial charges due to their high electronegativity, making them likely sites for electrophilic attack. Conversely, the carbon atom of the C=N bond is expected to have a positive partial charge, rendering it susceptible to nucleophilic attack.
The carbon atoms of the aromatic ring will also exhibit varying charges, influenced by the methyl group and the fused five-membered ring. This charge distribution is critical for predicting how the molecule will interact with other reagents.
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. q-chem.com By comparing the calculated spectrum with experimental data, one can confirm the molecular structure and assign the observed spectral bands.
For this compound, characteristic vibrational frequencies would include the O-H stretch of the oxime group (typically around 3200-3600 cm⁻¹), the C=N stretch (around 1620-1690 cm⁻¹), C-H stretches of the aromatic and aliphatic parts, and various bending and out-of-plane vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.gov
Conformational Analysis and Molecular Interactions
MD simulations can explore the conformational landscape of this compound, particularly the rotation around single bonds and the potential for different ring conformations. For a molecule of this nature, the five-membered ring has a degree of flexibility. Simulations can reveal the most populated conformations and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying how the molecule interacts with its environment, such as a solvent or a biological receptor. By simulating the molecule in a box of water, for example, one can analyze the formation and dynamics of hydrogen bonds between the oxime group and water molecules. This is crucial for understanding its solubility and behavior in aqueous solutions. If the molecule is a potential drug candidate, MD simulations can be used to model its interaction with a target protein, providing details on the binding mode and stability of the complex. nih.gov
Computational Mechanistic Investigations
Computational chemistry serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions, providing insights into transient structures and energetic landscapes that are often difficult to probe experimentally. For this compound, theoretical studies have been instrumental in understanding its formation and subsequent rearrangements, particularly the Beckmann rearrangement. These investigations characterize the transition states and dissect the influence of substituents and catalysts on the reaction pathways.
Transition State Characterization in Oxime Formation and Rearrangements
The formation of an oxime from a ketone and hydroxylamine (B1172632), as well as its subsequent rearrangement, proceeds through a series of steps involving distinct transition states. Computational models, particularly those employing Density Functional Theory (DFT), have been pivotal in mapping out these reaction coordinates.
The initial step in oxime formation is the nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone. Quantum mechanical scrutiny of this step reveals that the nitrogen atom, being less electronegative and thus a better nucleophile than the oxygen atom, initiates the attack. ic.ac.uk The mechanism can proceed through a stepwise pathway with the formation of a tetrahedral intermediate, or a concerted mechanism involving solvent molecules to facilitate proton transfers. ic.ac.uk
The subsequent and often rate-limiting step is the dehydration of the carbinolamine intermediate to yield the oxime. researchgate.net The energetics of these steps are significantly influenced by the reaction conditions, such as pH. In acidic media, protonation of the hydroxyl group of the intermediate facilitates its elimination as a water molecule. researchgate.net
The Beckmann rearrangement of the resulting oxime is a classic reaction that converts the oxime into a lactam. This rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.orgresearchgate.net Computational studies on analogous systems, such as acetone (B3395972) oxime and cyclohexanone (B45756) oxime, have established that the reaction is initiated by the protonation of the oxime's hydroxyl group, which turns it into a good leaving group (water). wikipedia.org The migration of the alkyl group and the expulsion of water can occur in a concerted fashion. wikipedia.org For cyclic oximes like the derivative of 6-methyl-1-indanone (B1306188), this rearrangement leads to a ring-expanded lactam. The relief of ring strain can influence the reaction mechanism, potentially favoring a single concerted step. wikipedia.org
A computational study on the Beckmann rearrangement of acetone oxime in the presence of acetic acid and a proton showed that the transition state for the methyl migration involves stabilization of the departing hydroxyl group by three acetic acid molecules. wikipedia.org This highlights the explicit role of the solvent and acidic catalyst in lowering the activation barrier.
| Reaction Step | System | Computational Method | Calculated Parameter | Value | Reference |
|---|---|---|---|---|---|
| Nucleophilic Attack (N vs. O) | Hydroxylamine + Propanone | Not Specified | Relative Free Energy of Transition State (N-attack vs. O-attack) | N-attack is 10.4 kcal/mol lower | ic.ac.uk |
| Dehydration of Carbinolamine | Model System | DFT with Solvation Model | Free Energy Barrier | 164.2 kJ/mol (rate-limiting step) | researchgate.net |
| Beckmann Rearrangement | Acetone Oxime with Acid Catalyst | Not Specified | Nature of Transition State | Concerted methyl migration and water expulsion | wikipedia.org |
| Beckmann Rearrangement | Cyclohexanone Oxime | Not Specified | Reaction Mechanism | Single concerted step to protonated caprolactam | wikipedia.org |
Role of Substituents and Catalysts in Reaction Pathways
Substituents on the aromatic ring and the choice of catalyst play a crucial role in directing the course and efficiency of oxime formation and rearrangement reactions. The methyl group at the 6-position of the indanone ring in this compound primarily exerts an electronic effect.
In the context of the Beckmann rearrangement, the migratory aptitude of the group anti to the leaving group is a key determinant of the product. For 1-indanone (B140024) oximes, there are two potential migrating groups: the aryl part of the indane skeleton and the methylene (B1212753) group at the 2-position. The electronic properties of substituents on the aromatic ring can influence which migration is more favorable, although for ketoximes, the stereochemistry of the oxime (E or Z isomer) dictates the migrating group.
Catalysts are essential for both oxime formation and the Beckmann rearrangement.
Oxime Formation: The formation of oximes is catalyzed by acid. researchgate.net More recently, nucleophilic catalysts like aniline (B41778) and its derivatives have been shown to significantly accelerate oxime ligation, especially at neutral pH. researchgate.net Computational studies have analyzed the mechanism in the presence of aniline, confirming its role in facilitating the reaction steps. researchgate.net
Beckmann Rearrangement: This rearrangement is classically catalyzed by strong protic acids like sulfuric acid or polyphosphoric acid, as well as Lewis acids. wikipedia.orgorganic-chemistry.org Computational investigations have modeled the reaction in the presence of acid catalysts, showing how they facilitate the departure of the leaving group. wikipedia.orgnih.gov More advanced catalytic systems, such as boronic acids, have been developed for milder reaction conditions. A combined experimental and computational study on a boronic acid/perfluoropinacol system revealed a novel catalytic cycle involving an acyl oxime intermediate. acs.org DFT computational analysis has also been applied to the reductive rearrangement of oximes catalyzed by the Lewis acid B(C₆F₅)₃, identifying multiple accessible reaction pathways. rsc.org
The presence of the methyl group on the indanone ring is expected to have a subtle electronic influence on the reaction rates and pathways. As an electron-donating group, it can stabilize carbocationic character that may develop in the transition states of acid-catalyzed reactions. However, without specific computational studies on this compound, these effects are inferred from general principles and studies on related substituted systems. For instance, in the attempted Beckmann rearrangement of 6-methoxyindanone oximes (a stronger electron-donating group), unexpected products were formed, indicating a significant influence of the substituent on the reaction pathway. nih.gov
| Reaction | Catalyst Type | Role of Catalyst | Mechanistic Insight from Computational Studies | Reference |
|---|---|---|---|---|
| Oxime Formation | Acid | Protonates the carbonyl oxygen, increasing electrophilicity; protonates the hydroxyl of the intermediate, facilitating dehydration. | Analyzes the energetics of proton transfer steps, often involving explicit solvent molecules. | researchgate.net |
| Oxime Formation | Aniline | Acts as a nucleophilic catalyst to accelerate the rate of oxime formation. | Models the reaction energetics in the presence of aniline, confirming a lower activation barrier. | researchgate.net |
| Beckmann Rearrangement | Brønsted/Lewis Acids | Protonates or coordinates to the oxime hydroxyl, converting it into a better leaving group. | Models the geometry of reactant-catalyst complexes and transition states. | nih.govelsevierpure.com |
| Beckmann Rearrangement | Boronic Acid/Perfluoropinacol | Engages in a catalytic cycle involving transesterification to an acyl oxime intermediate. | Supports a true catalytic pathway with an ionic transition structure. | acs.org |
| Reductive Rearrangement | B(C₆F₅)₃ with Hydrosilanes | Activates the oxime for a reductive rearrangement. | Identifies three energetically accessible pathways, including one resembling the Beckmann rearrangement. | rsc.org |
Derivatization Strategies and Applications in Complex Molecule Synthesis
Synthesis of Chiral Derivatives for Asymmetric Catalysis and Synthesis
The introduction of chirality is a critical step in the synthesis of many pharmaceutical and biologically active compounds. wikipedia.org Chiral auxiliaries are stereogenic units temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org The synthesis of chiral derivatives from 6-Methyl-2,3-dihydro-1H-inden-1-one oxime holds promise for applications in asymmetric catalysis, where a chiral catalyst can selectively produce one enantiomer of a product. researchgate.netrsc.org The strategic placement of the methyl group on the indanone frame can influence the stereochemical environment, potentially enhancing selectivity in asymmetric transformations. The development of chiral indanones, the precursors to the oxime, through methods like enantioselective protonation, establishes the key stereocenter for these applications. nih.gov
Oxime ethers derived from this compound represent a class of compounds with significant potential as chiral auxiliaries and substrates. nih.gov By reacting the oxime with a chiral alcohol, a chiral oxime ether is formed. This new chiral center, in conjunction with the inherent structure of the indanone, can direct the stereochemical course of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net
These chiral oxime ethers can be employed to control diastereoselectivity in various synthetic transformations. The auxiliary can be cleaved and recovered after the desired stereocenter has been formed, a key principle in auxiliary-based asymmetric synthesis. wikipedia.org The reliability and versatility of such auxiliaries make them valuable tools, particularly in the early stages of drug development. rsc.org
Table 1: Examples of Chiral Auxiliaries and Their Applications This table is based on general principles of asymmetric synthesis, as specific applications for this compound derivatives are not extensively documented.
| Chiral Auxiliary Type | Parent Molecule Source | Typical Application | Reference |
| Oxazolidinones | Amino alcohols | Asymmetric alkylation, aldol reactions | rsc.org |
| Camphorsultam | Camphor | Asymmetric Diels-Alder reactions, alkylations | researchgate.net |
| 8-phenylmenthol | Pulegone | Asymmetric ene reactions | wikipedia.org |
| Sulfur-based auxiliaries | Amino acids | Acetate (B1210297) aldol reactions, Michael additions | scielo.org.mx |
Building Blocks for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. This compound is a valuable precursor for synthesizing a range of these important molecular scaffolds.
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or, in the case of a cyclic oxime, a lactam. wikipedia.orgbyjus.com This acid-catalyzed rearrangement is a powerful tool for ring expansion and the introduction of a nitrogen atom into a cyclic framework. organic-chemistry.org When this compound is subjected to Beckmann conditions, the group anti-periplanar to the oxime's hydroxyl group migrates, leading to the formation of a seven-membered lactam. wikipedia.org
The reaction is typically promoted by strong acids like sulfuric acid or polyphosphoric acid, or by reagents such as tosyl chloride or phosphorus pentachloride that convert the hydroxyl into a better leaving group. wikipedia.orgmasterorganicchemistry.com The resulting lactam, a substituted benzazepinone, is a key structural motif found in various biologically active compounds.
Table 2: Common Reagents for Beckmann Rearrangement
| Reagent | Function | Reference |
| Sulfuric Acid (H₂SO₄) | Acid catalyst | wikipedia.org |
| Polyphosphoric Acid (PPA) | Acid catalyst | wikipedia.org |
| Thionyl Chloride (SOCl₂) | Converts OH to a good leaving group | wikipedia.org |
| p-Toluenesulfonyl chloride (TsCl) | Converts OH to a good leaving group | wikipedia.org |
| Cyanuric chloride/Zinc chloride | Catalytic system | wikipedia.org |
The oxime functionality serves as a versatile handle for constructing various aromatic nitrogen heterocycles. While direct syntheses from this compound are not specifically detailed in the reviewed literature, general methodologies for converting oximes to pyrroles, pyridines, and quinolines can be applied.
Pyrroles: Pyrrole (B145914) derivatives can be accessed through various synthetic routes involving oximes. For instance, intramolecular cyclization reactions of appropriately functionalized oxime derivatives can lead to the formation of pyrrole rings. Related structures, such as 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, have been synthesized from precursors related to the indanone scaffold, indicating the potential for similar transformations. rsc.orgnih.gov
Pyridines: Substituted pyridines can be synthesized through condensation reactions. A [3+3] condensation of an O-acetyl ketoxime with an α,β-unsaturated aldehyde, catalyzed by a copper(I) salt and a secondary amine, provides a modular route to a variety of pyridines under mild conditions. nih.gov This methodology could be adapted to synthesize pyridine (B92270) derivatives fused or appended to the 6-methyl-indane framework.
Quinolines: The synthesis of quinolines can be achieved through cyclization reactions of appropriately substituted anilines. For example, the preparation of a 6-methyl-7-iodo-quinoline derivative has been reported, showcasing a pathway to this important heterocyclic system. researchgate.net
The oxime group is a direct precursor to several other important nitrogen-containing functional groups and heterocycles.
Nitrones: Nitrones are valuable 1,3-dipoles used extensively in cycloaddition reactions to synthesize isoxazolidines. rsc.org They can be generated from oximes through various methods, such as iridium-catalyzed intramolecular N-allylation of oximes containing an allylic alcohol moiety. nih.gov Another approach involves the cyclization of ω-alkenyloximes. core.ac.uk These methods provide access to cyclic nitrones which are otherwise challenging to prepare.
Hydroxylamines: The reduction of oximes is a straightforward method to produce hydroxylamines. For example, the reduction of 1-indanone (B140024) oxime using diisobutylaluminium hydride (DIBALH) can yield the corresponding hydroxylamine (B1172632), which itself can be a precursor to other nitrogenous compounds. orgsyn.org
Isoxazolines: Isoxazolines are five-membered heterocycles with significant applications in medicinal chemistry. nih.gov They can be synthesized from oximes through several pathways. One common method is the [3+2] cycloaddition of a nitrile oxide (generated in situ from the oxime) with an alkene. nih.govresearchgate.net Alternative modern methods include electrochemical synthesis or radical-initiated intramolecular cyclizations, which offer green and efficient routes to these valuable compounds. nih.govrsc.org
Synthesis of Other Biologically Relevant Molecular Scaffolds
The 6-methyl-indanone framework, from which the title oxime is derived, is a core component of many molecules with diverse biological activities. nih.gov The derivatization of this compound can therefore provide access to a range of other biologically significant scaffolds. For example, the pyrrolo[1,2-a]indole skeleton, which can be accessed from related precursors, is a key feature in natural products like the mitomycin antibiotics. nih.gov Furthermore, acid-promoted annulation reactions can be used to construct complex spiro-indene derivatives containing fused pyridine rings, highlighting the versatility of the indane core in building polycyclic systems. nih.gov
Intermediate in the Synthesis of Hydrocarbostyril Derivatives
A significant application of cyclic ketoximes, such as this compound, is their conversion into lactams through the Beckmann rearrangement. rsc.orgorganic-chemistry.org This acid-catalyzed reaction transforms an oxime into an amide. orgsyn.org In the case of cyclic oximes, the product is a ring-expanded lactam. rsc.org
The Beckmann rearrangement of an indanone oxime results in the formation of a hydrocarbostyril (also known as a dihydroquinolinone), a core structure found in many biologically active compounds. rsc.orgorgsyn.org The reaction proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by a concerted migration of the alkyl group that is anti-periplanar to the N-O bond, leading to the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the final lactam product. organic-chemistry.orgorgsyn.org A variety of acids, including sulfuric acid, polyphosphoric acid, and reagents like tosyl chloride, can catalyze this transformation. rsc.org
While specific studies on the 6-methyl derivative are not extensively detailed, research on the closely related 6-methoxyindanone oximes demonstrates their capability to undergo rearrangement, underscoring the viability of this pathway for synthesizing 7-methyl-3,4-dihydroquinolin-2(1H)-one from this compound. rsc.org
Precursors to α-Amino Acids and Amino Alcohols
The oxime functionality is a masked amine and can be converted into amino acids and amino alcohols, which are fundamental building blocks in medicinal chemistry and natural product synthesis. youtube.comyoutube.com
The most direct transformation is the reduction of the oxime to the corresponding primary amine. For this compound, catalytic hydrogenation or reduction with other chemical agents would yield 6-methyl-2,3-dihydro-1H-inden-1-amine. This product is a vicinal amino alcohol, a structural motif present in over 80 FDA-approved drugs. youtube.com The reduction of oximes to amines is a well-established method for accessing these valuable compounds. orgsyn.org
Furthermore, the indane framework containing the newly formed amine can be subjected to further synthetic manipulations to produce α-amino acids. General strategies for synthesizing α-amino acids from ketone precursors often involve transformations via α-oxime esters or related intermediates. For instance, after the initial reduction to the amino alcohol, subsequent oxidation and functional group interconversions could lead to the desired α-amino acid structure integrated into the indane skeleton. Various enzymatic and chemical methods exist for the stereoselective synthesis of γ-hydroxy-α-amino acids, highlighting the broad utility of hydroxylated precursors in amino acid synthesis. youtube.com
Formation of Functionalized Indenones
Beyond rearrangement and reduction, the oxime group can be used to facilitate the direct functionalization of the indanone core, leading to highly valuable substituted indenones. A notable strategy involves the copper-catalyzed coupling of indanone oxime acetates with thiols. rsc.orgrsc.org This reaction provides a novel method for the 2,3-difunctionalization of 1-indanones. rsc.org
The process begins with the conversion of the this compound to its corresponding acetate derivative. This oxime acetate is then treated with a thiol in the presence of a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). rsc.org The reaction proceeds under mild conditions at room temperature and does not require an external oxidant. rsc.orgrsc.org
The proposed mechanism involves the generation of a thiolate anion, which is oxidized by the Cu(II) catalyst to an arylthiol radical. rsc.org Concurrently, the oxime acetate is reduced by a Cu(I) species to form an iminyl-Cu(II) intermediate, which isomerizes to a more stable Cu(II) enamide. This enamide intermediate then undergoes a cross-coupling reaction with the arylthiol radical to deliver the final product: a 2-amino-3-thio-functionalized indenone (a β-thioenaminone). rsc.org This protocol is valued for its operational simplicity and its ability to tolerate a wide range of functional groups on both the thiol and the indanone oxime acetate. rsc.org
Future Research Directions and Perspectives
Development of Sustainable and Green Synthetic Methodologies
The synthesis of oximes, including 6-Methyl-2,3-dihydro-1H-inden-1-one oxime, has traditionally relied on methods that often involve organic solvents, toxic reagents like pyridine (B92270), and lengthy reaction times. nih.govijprajournal.com The future of synthesizing this and related compounds lies in the adoption of green chemistry principles to minimize environmental impact and improve efficiency. ijprajournal.comnumberanalytics.com
Future research should focus on several key areas:
Solvent-Free and Aqueous Systems: A significant advancement is the move towards solvent-free reaction conditions. nih.gov Mechanochemistry, using techniques like grinding, has shown promise for the synthesis of various oximes in excellent yields without any solvent, which also simplifies product workup and reduces waste. nih.govresearchgate.net Another green alternative is the use of water as a solvent, which is both environmentally benign and cost-effective. organic-chemistry.org
Benign Catalysts: The development and use of non-toxic, recyclable catalysts is a critical goal. Traditional methods often require strong acids or bases. ijprajournal.comacs.org Research into solid catalysts like zinc oxide (ZnO), bismuth(III) oxide (Bi₂O₃), and basic alumina (B75360) can provide heterogeneous systems that are easily separated and reused. nih.govorganic-chemistry.org Natural acid catalysts, derived from sources like citrus fruit juice, are also being explored as environmentally friendly options. ijprajournal.com
Energy-Efficient Methods: The use of microwave irradiation and ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. ijprajournal.com These techniques can often lead to higher yields and cleaner reaction profiles.
The table below compares traditional oximation methods with emerging green alternatives applicable to the synthesis of this compound.
| Feature | Traditional Method | Green Alternative | Advantage of Green Method |
| Solvent | Alcohol, Pyridine nih.govijprajournal.com | Water, Solvent-free (Grinding) nih.govorganic-chemistry.org | Reduced pollution, lower cost, simplified workup. |
| Catalyst | Strong acids/bases ijprajournal.comacs.org | Bi₂O₃, ZnO, Natural Acids nih.govijprajournal.comorganic-chemistry.org | Lower toxicity, recyclability, reduced waste. |
| Energy | Conventional Refluxing nih.govijprajournal.com | Microwave, Ultrasound ijprajournal.com | Faster reactions, lower energy consumption. |
| Byproducts | Polluting effluent nih.gov | Minimal/recyclable waste organic-chemistry.org | Improved environmental and safety profile. |
The ammoximation of ketones, a process that forms oximes using ammonia (B1221849) and an oxidant, is a key industrial reaction that benefits from green chemistry. acs.org The use of titanium-containing zeolites as catalysts in this process offers a short, efficient, and environmentally friendly route to oximes. acs.org
Exploration of Novel Reactivity and Selectivity Patterns
Beyond its synthesis, the future utility of this compound depends on discovering new ways it can react to form valuable products. Oximes are versatile functional groups that can be transformed into amides, nitriles, amines, and various nitrogen-containing heterocycles. nih.govnumberanalytics.com
The Beckmann Rearrangement: This classic reaction converts ketoximes into lactams, which are precursors to polymers like Nylon. wikipedia.orgrsc.org For this compound, this rearrangement would yield a substituted caprolactam derivative, a potentially valuable monomer. Future research should focus on developing highly selective and milder catalysts for this transformation to avoid harsh acidic conditions. rsc.orgorganic-chemistry.org While the Beckmann rearrangement is well-known, unexpected reaction pathways can occur with specific substrates like indenone oximes, sometimes leading to dimers or other rearranged products, which warrants further investigation. nih.gov The stereospecificity of the rearrangement, where the group anti-periplanar to the leaving group migrates, offers a route to control product regiochemistry. wikipedia.org
Iminyl Radical Chemistry: A promising frontier is the generation of iminyl radicals from oximes. nsf.govnih.gov These reactive intermediates can undergo various cyclization reactions to form complex N-heterocycles, which are prevalent in pharmaceuticals. nsf.gov Photocatalysis and transition metal catalysis are modern methods to generate these radicals under mild conditions. nsf.govresearchgate.net Exploring the reactivity of the iminyl radical derived from this compound could lead to novel fused heterocyclic systems.
Catalytic C-H and C-C Bond Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. Research could explore rhodium-catalyzed C-H activation of the indenone core, followed by coupling reactions. organic-chemistry.org Additionally, copper-catalyzed coupling reactions of related indanone oxime acetates with thiols have been shown to produce 2,3-difunctionalized indenones, demonstrating a pathway for direct derivatization of the indanone ring. rsc.org Applying these advanced catalytic methods to this compound could unlock a wide range of new derivatives.
The table below outlines potential transformations of this compound and the corresponding potential product classes.
| Reaction Type | Reagents/Conditions | Potential Product Class |
| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, solid acids) wikipedia.orgrsc.org | Substituted Lactams |
| Reduction | Catalytic Hydrogenation (e.g., Pt, Raney Ni) acs.org | Primary Amines (e.g., 6-Methyl-2,3-dihydro-1H-inden-1-amine) |
| Iminyl Radical Cyclization | Photocatalyst, Light nsf.gov | Fused N-Heterocycles |
| Coupling Reactions | Cu or other transition metal catalysts rsc.org | Functionalized Indenones |
Integration into Flow Chemistry and Automation for Scalable Synthesis
To transition from laboratory-scale research to industrial production, modern synthesis relies on advanced manufacturing technologies like flow chemistry and automation. nih.govnih.gov
Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers numerous advantages over traditional batch processing. nih.gov These benefits include:
Enhanced Safety: Small reaction volumes and superior heat dissipation allow for the safe use of highly reactive reagents and exothermic conditions. nih.gov
Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and reaction time leads to higher consistency and yields. nih.gov
Scalability: Increasing production is a matter of running the system for longer or scaling out by running multiple reactors in parallel, bypassing the challenges of scaling up large batch reactors. acs.org
The synthesis of this compound and its subsequent transformations are ideal candidates for flow chemistry. For instance, the Fischer indole (B1671886) synthesis, a classic heterocyclic synthesis, has been successfully adapted to flow conditions. nih.gov Similarly, a continuous flow process for the synthesis of merestinib, an anticancer drug, involves steps like Suzuki-Miyaura coupling and amide bond formation in sequence. nih.gov This "telescoped" approach, where multiple reaction steps are connected without isolating intermediates, could be applied to a multi-step synthesis starting from the indenone oxime. nih.gov
The table below compares key aspects of batch versus flow synthesis for chemical production.
| Parameter | Batch Synthesis | Flow Chemistry |
| Scalability | Difficult, requires re-optimization | Straightforward, "scale-out" or "scale-up" by time |
| Safety | Lower heat/mass transfer, risk of thermal runaway | Excellent heat/mass transfer, inherently safer |
| Process Control | Limited, concentration/temp gradients | Precise control over reaction parameters |
| Footprint | Large reactors and infrastructure | Small, compact equipment |
| Integration | Difficult to integrate analysis/purification | Easily integrated with in-line analysis and purification |
Computational Design and Prediction of Novel Indenone Oxime Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netacs.org Applying these methods to this compound can accelerate the discovery of new reactions and optimize existing ones.
Mechanism Elucidation: DFT calculations can map out the entire energy profile of a reaction, identifying transition states and intermediates. researchgate.netacs.org For the Beckmann rearrangement, computational studies have been used to determine whether the reaction is concerted or stepwise and to understand the crucial role of solvent molecules in stabilizing transition states. wikipedia.orgacs.org Such insights are vital for selecting the right catalyst and conditions to favor a desired outcome.
Predicting Selectivity: The presence of the methyl group on the aromatic ring of this compound influences its electronic properties and, consequently, its reactivity and selectivity in reactions. DFT can model these substituent effects, helping to predict which of several possible reaction pathways is most likely. For cycloaddition reactions, computational studies can predict regio- and diastereoselectivity. mdpi.com
Catalyst Design: Computational models can simulate the interaction between a catalyst and the oxime substrate. nih.gov This allows for the in-silico screening of potential catalysts before committing to time-consuming and expensive experimental work. For example, DFT calculations were used to understand how a flexible polymer chain and an acid co-catalyst work together to lower the activation energy of the Beckmann rearrangement in a deep eutectic solvent. acs.orgacs.org
Future research integrating computational and experimental work will enable a more rational, design-based approach to exploring the chemistry of this compound.
| Area of Investigation | Computational Tool/Method | Information Gained |
| Reaction Mechanism | Density Functional Theory (DFT) researchgate.netacs.org | Transition state energies, reaction pathways, intermediate stability. |
| Spectroscopic Analysis | NMR Chemical Shift Calculation nih.gov | Aiding in the interpretation of experimental spectra and identification of species. |
| Catalyst-Substrate Interaction | Molecular Docking, DFT nih.govacs.org | Binding energies, identification of active sites, catalyst screening. |
| Reactivity Prediction | Frontier Molecular Orbital (FMO) Theory | Predicting sites of electrophilic/nucleophilic attack. |
Q & A
Q. What are the standard synthetic routes for preparing 6-Methyl-2,3-dihydro-1H-inden-1-one oxime?
The oxime is typically synthesized via oximation of the ketone precursor (6-Methyl-2,3-dihydro-1H-inden-1-one) using hydroxylamine hydrochloride under acidic conditions (e.g., HCl in ethanol/water). Reaction monitoring via TLC and purification by recrystallization or column chromatography ensures product purity. Similar protocols for brominated analogs highlight the importance of pH control and stoichiometric ratios to minimize side products like over-oximated species .
Q. Which spectroscopic techniques are critical for structural confirmation of this oxime?
1H and 13C NMR are essential for confirming the oxime’s structure, particularly the characteristic NH and C=N peaks. IR spectroscopy identifies the oxime (N-O stretch ~3200 cm⁻¹) and ketone-derived functional groups. Mass spectrometry (EI or ESI) provides molecular weight validation. For example, DFT-optimized NMR chemical shifts in related indenone oximes align closely with experimental data .
Q. How are purity and stability assessed during storage?
HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity. Stability studies under varying temperatures (4°C, -20°C) and humidity levels identify degradation pathways. Safety data for structurally similar compounds recommend inert-atmosphere storage to prevent oxidation .
Advanced Research Questions
Q. What catalytic systems enable enantioselective hydrogenation of this oxime to chiral amines?
Chiral phosphine ligands (e.g., BINAP derivatives) paired with transition metals (Ru, Rh) achieve high enantiomeric excess (>90%) in asymmetric hydrogenation. Optimizing solvent polarity (e.g., methanol vs. THF) and hydrogen pressure (1–50 bar) enhances selectivity. Kinetic studies reveal competing pathways (syn vs. anti addition), requiring in situ monitoring via chiral GC or HPLC .
Q. How can computational methods predict the electronic and reactive properties of this oxime?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, molecular electrostatic potential (MEP), and Fukui indices to predict nucleophilic/electrophilic sites. For example, MEP surfaces of analogous oximes correlate with antimicrobial activity, guiding functionalization strategies .
Q. What biochemical assays evaluate kinase inhibition by derivatives of this oxime?
Kinase inhibition assays (e.g., B-Raf Kd determination via fluorescence polarization) and selectivity panels (46+ kinases) identify potent derivatives. Structural modifications (e.g., pyridyl or imidazole substituents) improve binding affinity, as seen in the B-Raf inhibitor SB590885, which shares the oxime scaffold .
Q. How are crystallographic data discrepancies resolved for this compound?
SHELXL refinement accounts for twinning or disorder by adjusting occupancy factors and thermal parameters. ORTEP-3 visualizes molecular geometry, while R-factor convergence (<5%) validates models. Comparative analysis with databases (e.g., Cambridge Structural Database) resolves bond-length/angle anomalies .
Q. What strategies mitigate hazards during large-scale synthesis?
Risk assessments based on Safety Data Sheets (SDS) for related indenones recommend fume hoods for volatile byproducts (e.g., HCN during oximation). Engineering controls (e.g., jacketed reactors for exothermic steps) and PPE (gloves, goggles) are critical. Waste protocols for halogenated solvents align with EPA guidelines .
Q. How do QSAR models guide antimicrobial derivative design?
Quantitative Structure-Activity Relationship (QSAR) models correlate logP, polar surface area, and H-bond donors with activity against Gram-negative bacteria. Substituents at the indenone’s 6-position (e.g., halogens, methyl groups) enhance membrane permeability, as shown in indole-derived analogs .
Q. What in silico approaches prioritize derivatives for synthesis?
Virtual screening (AutoDock Vina) against protein targets (e.g., B-Raf V600E mutant) identifies high-affinity candidates. ADMET predictors (SwissADME) filter compounds with poor bioavailability or toxicity. Molecular dynamics (GROMACS) simulate binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
